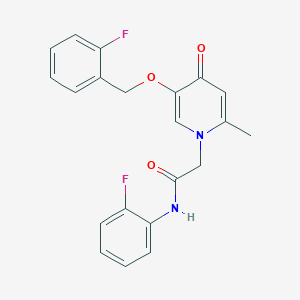

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O3/c1-14-10-19(26)20(28-13-15-6-2-3-7-16(15)22)11-25(14)12-21(27)24-18-9-5-4-8-17(18)23/h2-11H,12-13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKILZMIHXDMRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC=C2F)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Final Coupling Reaction: The final step involves coupling the substituted pyridinone with an acetamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound could be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and fluorophenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyridinone core could participate in electron transfer or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Acetamides

Compound 54 (N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide)

- Structural Features : Incorporates a 2-fluorophenyl group and a sulfonyl-acetamide chain.

- Synthesis : Prepared via oxidation of precursor compounds with 86.6% yield .

- Physicochemical Properties: Melting point 204–206°C, higher than non-sulfonylated analogs, suggesting enhanced stability .

- Relevance: The sulfonyl group may improve metabolic stability compared to the target compound’s benzyloxy-pyridinone system.

Compound 15 (2-(4-Bromophenyl)-2-(2-fluorophenyl)-N-((tetrahydro-2H-pyran-2-yl)oxy)acetamide)

- Structural Features : Dual aromatic rings (bromophenyl and fluorophenyl) with a tetrahydropyran-protected hydroxyl group.

- Synthesis : 82% yield via chromatography; characterized by $ ^1H $-NMR and MS .

- Relevance: Bromine substitution could enhance halogen bonding in target interactions, contrasting with the target compound’s methyl-oxypyridinone motif .

Heterocyclic and Thio/Sulfonyl Derivatives

Compound CPA (2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide)

- Structural Features: Combines chlorophenyl, thieno-pyridine, and thio-acetamide groups.

- Relevance : The thioether linkage may confer distinct pharmacokinetic profiles, such as altered CYP450 metabolism .

Rilapladib (N-(2-(2-((2,3-Difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide)

- Structural Features: Difluorobenzyl-thioquinoline core with a piperidine-methoxyethyl side chain.

- Activity : Potent Lp-PLA2 inhibitor (IC$ _{50} $ = 0.23 nM), highlighting the impact of fluorinated aromatic systems on enzyme binding .

- Relevance: The quinoline-oxo group mimics the pyridinone in the target compound, suggesting shared targetability for oxidoreductases or kinases .

Substituent-Driven Activity Trends

- Fluorine vs. Chlorine : Fluorophenyl groups (e.g., in Compound 54) enhance metabolic stability and membrane permeability compared to chlorophenyl analogs (e.g., CPA) due to reduced electrophilicity .

- Sulfur Modifications : Sulfonyl groups (Compound 54) improve thermal stability and solubility, whereas thioethers (CPA) may increase susceptibility to oxidative metabolism .

Biological Activity

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its structure features a pyridine ring with various substituents, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 384.4 g/mol. The presence of fluorine atoms in the structure enhances lipophilicity and may improve binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H18F2N2O3 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 941916-15-0 |

Preliminary studies suggest that compounds similar to This compound exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It is hypothesized that the compound interacts with various receptors, influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antineoplastic Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against human cancer cell lines, showing significant cytotoxic effects.

- Antimicrobial Properties : The compound's structural features suggest potential antibacterial or antifungal activity. Studies on related compounds have demonstrated effectiveness against pathogens such as Fusarium oxysporum.

- Neuroprotective Effects : There is emerging evidence that compounds with similar scaffolds can exert neuroprotective effects by modulating neurotransmitter levels or protecting neurons from oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , it is essential to compare it with structurally similar compounds:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide?

- Methodology : Multi-step synthesis typically involves:

Coupling reactions : Use of 2-fluorobenzyl bromide to introduce the benzyloxy group under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

Acetamide formation : Reaction of intermediates with 2-fluoroaniline via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/DCC .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .

- Key parameters : Solvent polarity (DMF for solubility), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to fluorinated aromatic protons (δ 7.1–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and acetamide carbonyl (δ ~170 ppm) .

- LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of 2-fluorobenzyloxy group) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly for scale-up?

- Methodology :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst loading (5–20 mol%), and temperature (50–90°C) to identify optimal conditions .

- Continuous flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., benzylation) .

- In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Methodology :

- Purity verification : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., unreacted intermediates) .

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., ATP concentration in kinase assays) .

- Solubility adjustments : Test DMSO concentrations (<1% v/v) to avoid false negatives in cell-based assays .

Q. What computational strategies can elucidate the compound’s mechanism of action?

- Methodology :

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area .

- Metabolite prediction : Use software (e.g., MetaSite) to identify potential Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.